4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride
Description
Structural Features:
- Imidazole core : A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, contributing to its basicity ($$ \text{p}K_a \approx 6.95 $$).
- Thiophene substituent : A sulfur-containing heterocycle attached via a methylene bridge, enhancing lipophilicity and π-electron density.
- Hydrochloride salt : The imidazole’s N3 nitrogen is protonated, forming a stable ionic pair with chloride.
The SMILES notation C1=CSC(=C1)CC2=CN=CN2.Cl and InChIKey KYFBBRSBINZMEG-UHFFFAOYSA-N provide unambiguous representations of its structure.
Position in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its hybrid architecture:
| Heterocycle | Role | Electronic Properties |
|---|---|---|
| Imidazole | Aromatic base, hydrogen bonding | $$ \pi $$-excessive, amphoteric |
| Thiophene | Electron-rich substituent | $$ \pi $$-excessive, polarizable sulfur |
The imidazole ring participates in acid-base equilibria and coordinates metal ions, while the thiophene moiety facilitates charge transfer and hydrophobic interactions. This synergy makes the compound a versatile scaffold for designing kinase inhibitors, antimicrobial agents, and optoelectronic materials.
Significance in Chemical Research
This compound serves as a model system for studying:
- Non-covalent interactions : The thiophene’s sulfur atom engages in S···π and lone pair-π interactions, influencing crystal packing and supramolecular assembly.
- Bioisosterism : Replacing oxygen or fluorine with sulfur in drug candidates enhances binding affinity to proteins like indoleamine 2,3-dioxygenase (IDO), as demonstrated in structure-activity studies.
- Synthetic methodologies : Its preparation has inspired metal-free protocols using nitroallylic acetates and α-bromonitroalkenes, reducing reliance on transition-metal catalysts.
Recent applications include its use as a precursor in synthesizing trisubstituted imidazoles via C–C bond cleavage, highlighting its utility in green chemistry. Table 1 summarizes key physicochemical properties:
Table 1. Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 200.69 g/mol |
| Melting Point | 214–216°C (decomposes) |
| Solubility | >10 mg/mL in DMSO |
| LogP (Partition Coefficient) | 1.92 |
| Hydrogen Bond Donors | 2 (imidazole NH, HCl) |
| Hydrogen Bond Acceptors | 3 (imidazole N, S, Cl⁻) |
Properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c1-2-8(11-3-1)4-7-5-9-6-10-7;/h1-3,5-6H,4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBBRSBINZMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334917-74-7 | |
| Record name | 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with imidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Organic Chemistry
4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations, such as oxidation, reduction, and nucleophilic substitution, makes it useful for creating derivatives with tailored properties .
| Reaction Type | Transformation | Common Reagents |
|---|---|---|
| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Formation of imidazolines | Sodium borohydride, lithium aluminum hydride |
| Substitution | Various substituted imidazole derivatives | Amines, thiols |
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can interact with specific biological targets, influencing disease-related pathways and making it a candidate for drug development .
- Antimicrobial Activity: The compound has been tested against various pathogens, demonstrating effectiveness comparable to standard antibiotics.
- Anticancer Potential: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by targeting specific enzymes or receptors involved in tumor progression .
Medicinal Chemistry
Due to its structural characteristics, this compound is being investigated for its potential use in developing new pharmaceuticals. Its interactions with biological systems are crucial for understanding its efficacy and safety profile as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thiophene ring can interact with various biological molecules, potentially disrupting their normal function. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Bioactivity
- CDK2 Inhibition: Thiophene-containing imidazoles, such as those in , exhibit potent CDK2 inhibition (IC₅₀: 0.24–0.93 µM) and cytotoxicity against cancer cell lines (HCT-116, MCF-7) .
- Sedative Applications: Detomidine () demonstrates that imidazole derivatives with aromatic substituents can act as α₂-adrenoceptor agonists, highlighting the scaffold’s versatility .
Key Research Findings
- Thiophene-Imidazole Hybrids : highlights that thiophene substitution enhances CDK2 inhibitory activity, with IC₅₀ values surpassing roscovitine (0.394 µM) in some cases .
- Structural Diversity : demonstrates that substituent variation (e.g., phenyl, chlorophenyl, trifluoromethyl) modulates physicochemical properties and bioactivity .
Biological Activity
4-[(Thiophen-2-yl)methyl]-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiophene ring attached to an imidazole scaffold, which is known for its diverse biological activities. The unique combination of these two moieties enhances its interaction with various biological targets.
Imidazole derivatives, including this compound, interact with biological targets through several mechanisms:
- Target Interactions : These compounds commonly target enzymes and receptors, forming hydrogen bonds with key amino acid residues.
- Biochemical Pathways : They influence various biochemical pathways depending on their specific targets, which can lead to diverse pharmacological effects.
- Pharmacokinetics : The compound exhibits high solubility in polar solvents, affecting its absorption and distribution within biological systems.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial properties. Table 1 summarizes the antimicrobial efficacy of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | |
| Escherichia coli | 0.25 μg/mL | |
| Bacillus subtilis | 0.30 μg/mL |
The compound demonstrates significant activity against these bacteria, comparable to established antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Antiviral Activity : A study investigated the antiviral effects of imidazole derivatives similar to this compound against human cytomegalovirus (HCMV). The results indicated that these compounds could significantly reduce viral replication .
- Inhibition of Enzymatic Activity : Another study focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer. The findings suggested that imidazole derivatives could serve as effective IDO inhibitors, enhancing anti-tumor immunity .
Comparison with Related Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |
|---|---|---|
| 4-Methylimidazole | Moderate | Low |
| 2-Phenylimidazole | High | Moderate |
| This compound | Low | High |
This comparison highlights the enhanced activity of the thiophene-substituted imidazole derivative over other related compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene and imidazole precursors. Key steps include:
- Cyclization : Formation of the imidazole ring via condensation of 1,2-diamines with α-halo ketones or aldehydes under acidic conditions (e.g., using ZnCl₂ as a catalyst) .
- Substitution : Introduction of the thiophene moiety via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (40–60°C) and solvents like DMF or dichloromethane .
- Hydrochloride Salt Formation : Precipitation using HCl gas or concentrated HCl in anhydrous ether .
- Optimization : Catalyst selection (e.g., Raney nickel to avoid dehalogenation) and solvent choice (ethanol vs. water) significantly impact yield, as demonstrated in analogous imidazole syntheses .
Q. How should researchers characterize the physical and spectral properties of this compound?
- Methodological Answer : Essential characterization techniques include:
- Melting Point Analysis : To confirm purity and salt formation .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.1 ppm) .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imidazole ring) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding networks, critical for structure validation .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, protected from light and moisture to prevent decomposition .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical groups (e.g., thiophene’s electron-rich π-system, imidazole’s hydrogen-bonding capability) using software like Schrödinger Suite .
- Analog Synthesis : Modify substituents (e.g., replacing thiophene with furan or phenyl groups) and compare bioactivity via enzyme inhibition assays .
- QSAR Analysis : Correlate logP values or Hammett constants with biological data (e.g., IC₅₀) to predict enhanced activity .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Crystallographic Validation : Confirm binding modes via co-crystallization with target proteins (e.g., cytochrome P450 enzymes) using SHELX-derived models .
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and patent databases to identify trends in bioactivity .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., imidazole ring oxidation, thiophene S-oxidation) .
- Docking Simulations : AutoDock Vina models interactions with CYP450 isoforms to predict drug-drug interactions .
- In Silico Toxicity : Use ProTox-II to flag potential hepatotoxicity or mutagenicity linked to thiophene metabolites .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent Screening : Test polar solvents (e.g., methanol/water mixtures) to improve crystal growth .
- Twinned Data Refinement : Apply SHELXL’s TWIN command to resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
